N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with methoxyphenyl groups at positions 3 and 6, and a carboxamide moiety at position 2. This structure places it within a broader class of imidazo-thiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-5-4-6-17(11-15)27-3)28-21-23-18(12-24(13)21)14-7-9-16(26-2)10-8-14/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQEFYYGYSBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure, characterized by an imidazo-thiazole core and two methoxy-substituted phenyl groups, contributes to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O3S
- Molecular Weight : 382.45 g/mol
- IUPAC Name : this compound
This compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with an imidazo[2,1-b]thiazole framework exhibit a range of biological activities:
- Anticancer Activity : The presence of methoxy groups enhances the compound's electron-donating properties, which are linked to increased cytotoxicity against cancer cells. Studies have shown that similar thiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : Compounds within this class have demonstrated activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives with structural similarities have shown promising results in inhibiting Mtb growth .
- Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. This interaction can lead to modulation of these pathways, resulting in therapeutic effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 2.32 | |
| Compound B | Antitubercular | 7.05 | |
| Compound C | Antimicrobial | 5.00 |
Case Study: Anticancer Evaluation
A study evaluated the efficacy of similar thiazole derivatives against human cancer cell lines such as MCF-7 and A-549. The results indicated that modifications in the substituents on the phenyl rings significantly influenced the cytotoxicity levels. For example, compounds with electron-donating groups exhibited enhanced activity compared to their counterparts lacking such groups .
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy Group | Increases electron density; enhances activity |
| Halogen Substituents | Varies; can either enhance or reduce activity depending on position |
| Carboxamide Group | Essential for binding affinity |
Scientific Research Applications
Structural Characteristics
- IUPAC Name : N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.49 g/mol
The compound features a unique combination of imidazo[2,1-b]thiazole and methoxyphenyl groups, which contribute to its biological activity and potential therapeutic applications.
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- In xenograft models of breast cancer, it has been shown to inhibit tumor growth significantly.
- Studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Antimicrobial Properties
Preliminary tests suggest that the compound possesses antimicrobial activity against certain bacterial strains. This indicates potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has been observed to reduce inflammation in animal models. This activity suggests its potential as an anti-inflammatory agent for conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a study published in ACS Omega, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10–30 µM .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that certain derivatives demonstrated promising antibacterial activity against resistant strains of bacteria. The structure-activity relationship highlighted the importance of specific substitutions on the thiazole ring for enhanced activity .
Comparison with Similar Compounds
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (Compound 3)
- Structure : Shares a fused imidazo-thiadiazole core but differs in substituents: a 4-fluoro-3-nitrophenyl group at position 2 and a 4-methoxyphenyl group at position 4.
- Synthesis : Prepared via condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide .
- Key Differences: The nitro and fluoro groups introduce strong electron-withdrawing effects, which may reduce solubility compared to the methoxy groups in the target compound. The thiadiazole core (vs.
ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide)
- Structure: Features a trifluoromethylphenoxy-pyridine substituent and dimethyl groups on the imidazo-thiazole core.
- Synthesis : Similar carboxamide coupling methods are employed, but the trifluoromethyl group enhances lipophilicity and metabolic stability .
Cytotoxic Imidazo-Thiazole Derivatives
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid Hydrazide Derivatives (3a-3i)
- Structure : Substituents include a 4-bromophenyl group and hydrazide/acyl hydrazone moieties.
- Activity : Compound 3c demonstrated potent cytotoxicity against prostate cancer (PC-3, log10GI50 < -8.00) .
- Key Differences :
- Bromine’s bulky hydrophobic character may enhance membrane permeability but reduce aqueous solubility compared to methoxy groups.
- The hydrazide side chain (vs. carboxamide in the target) could influence hydrogen-bonding interactions with cellular targets.
Heterocyclic Carboxamides with Varied Cores
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structure: Contains a 1,3,4-thiadiazole core with trichloroethyl and phenylamino groups.
- Activity: Known for antitumor and antimicrobial properties, attributed to the thiadiazole core’s electron-deficient nature .
- Thiadiazole vs. thiazole cores may alter redox properties and metabolic pathways.
Carboxylic Acid Derivatives
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic Acid Hydrochloride
- Structure : Substituted with a 4-methylphenyl group and a carboxylic acid moiety.
- Key Differences: The carboxylic acid (vs. Methyl groups (vs. methoxy) lack electron-donating effects, possibly weakening π-π stacking interactions.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Intermediate formation : Start with substituted thiophene or imidazo-thiazole precursors. details the synthesis of analogous imidazo-thiazole derivatives using ethanol reflux (76% yield) and recrystallization from ethanol/water mixtures .
- Coupling reactions : Introduce methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling. highlights the use of halogenated intermediates (e.g., 2-chloro-6-fluorophenyl derivatives) heated in THF or ethanol (60–93% yields) .
- Purification : Column chromatography or recrystallization (e.g., ethanol for compound 7b in ).
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~690 cm⁻¹) as shown for compound 7b in .
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in and ) .
- Mass spectrometry : Confirms molecular weight (e.g., M⁺ peaks with 3.81% abundance in ).
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the carboxamide and aromatic groups. notes recrystallization in ethanol/water mixtures .
- Stability : Store under inert conditions (N₂) at –20°C to prevent oxidation. emphasizes avoiding moisture and using sealed containers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway?
- Reaction path search : Use quantum mechanical calculations (e.g., DFT) to model cyclization transition states, as practiced by ICReDD in .
- Condition screening : Machine learning can predict optimal solvents/catalysts. For example, ’s feedback loop between computational and experimental data reduces trial-and-error .
Q. What strategies resolve contradictions in spectral data?
- Cross-validation : Combine NMR, IR, and HPLC (e.g., compound 9b in used ¹H NMR and mass spectrometry to confirm purity) .
- Crystallography : Single-crystal X-ray diffraction (not explicitly cited but inferred from ’s structural validation) resolves ambiguous NOE effects .
Q. What in silico methods predict pharmacological activity?
- Molecular docking : docked triazolo-thiadiazoles with 14-α-demethylase (PDB: 3LD6), identifying hydrogen bonds with active-site residues .
- QSAR modeling : Use substituent electronic parameters (e.g., Hammett σ) to correlate methoxy group positions with bioactivity.
Q. How do substituent variations on the imidazo-thiazole core affect reactivity?
- Electron-donating groups (e.g., methoxy) : Increase electrophilicity at the carboxamide position, enhancing coupling yields (e.g., 73% yield for 4-fluorophenyl derivatives in ) .
- Steric effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reaction rates but improve metabolic stability .
Q. What are best practices for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
